molecular formula C7H10ClN B1597496 3-Chloro-4,4-dimethyl-pent-2-enenitrile CAS No. 216574-58-2

3-Chloro-4,4-dimethyl-pent-2-enenitrile

Cat. No. B1597496
M. Wt: 143.61 g/mol
InChI Key: KCVZJFYFJKNOFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06344476B1

Procedure details

3-Chloro-4,4dimethyl-2-pentenenitrile was prepared following a literature procedure (Hatcher et al. J. Heterocycl. Chem. 1989, 26, 1575). POCl3 (22.4 mL), 0.24 mol, 2.4 equiv) was slowly added to a 0° C. solution of DMF (20.2 mL, 0.26 mol, 2.6 equiv) keeping the temp. under 20° C. The resulting pink solid was heated to 40° C., pinacolone (12.5 mL, 0.10 mol) was added to the resulting red solution, and this mixture was heated to 55° C. for 2 h and 75° C. for 2 h. NH2OH.HCl (16.7 g, 0.24 mol, 2.4 equiv) was added to the 75° C. mixture slowly (<100 mg portions; CAUTION gas evolution and foaming). The resulting solution was heated to 85° C. for 2 h, then allowed to cool to room temp. overnight. The resulting yellow gel was separated between H2O (500 mL) and EtOAc (300 mL). The aqueous layer was extracted with EtOAc (2×200 mL). The combined organic layers were washed with a saturated NaCl solution, dried (Na2SO4) and concentrated under reduced pressure to give 3-chloro-4,4-dimethyl-2-pentenenitrile as a brown oil (13.2 g, 93%): 1H NMR (CDCl3) δ1.23 (s, 9H), 5.56 (s, 1H); GC-LRMS m/z (rel abundance) 143 (28%), 145 (11%). This material was used in the next step without further purification.
Name
Quantity
22.4 mL
Type
reactant
Reaction Step One
Name
Quantity
20.2 mL
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Quantity
16.7 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)Cl.C[N:7]([CH:9]=O)C.[CH3:11][C:12](=O)[C:13]([CH3:16])([CH3:15])[CH3:14].NO.[ClH:20]>>[Cl:20][C:12]([C:13]([CH3:16])([CH3:15])[CH3:14])=[CH:11][C:9]#[N:7] |f:3.4|

Inputs

Step One
Name
Quantity
22.4 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
20.2 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
12.5 mL
Type
reactant
Smiles
CC(C(C)(C)C)=O
Step Three
Name
Quantity
16.7 g
Type
reactant
Smiles
NO.Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
3-Chloro-4,4dimethyl-2-pentenenitrile was prepared
CUSTOM
Type
CUSTOM
Details
under 20° C
TEMPERATURE
Type
TEMPERATURE
Details
this mixture was heated to 55° C. for 2 h and 75° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated to 85° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temp. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The resulting yellow gel was separated between H2O (500 mL) and EtOAc (300 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (2×200 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with a saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC(=CC#N)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.2 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06344476B1

Procedure details

3-Chloro-4,4dimethyl-2-pentenenitrile was prepared following a literature procedure (Hatcher et al. J. Heterocycl. Chem. 1989, 26, 1575). POCl3 (22.4 mL), 0.24 mol, 2.4 equiv) was slowly added to a 0° C. solution of DMF (20.2 mL, 0.26 mol, 2.6 equiv) keeping the temp. under 20° C. The resulting pink solid was heated to 40° C., pinacolone (12.5 mL, 0.10 mol) was added to the resulting red solution, and this mixture was heated to 55° C. for 2 h and 75° C. for 2 h. NH2OH.HCl (16.7 g, 0.24 mol, 2.4 equiv) was added to the 75° C. mixture slowly (<100 mg portions; CAUTION gas evolution and foaming). The resulting solution was heated to 85° C. for 2 h, then allowed to cool to room temp. overnight. The resulting yellow gel was separated between H2O (500 mL) and EtOAc (300 mL). The aqueous layer was extracted with EtOAc (2×200 mL). The combined organic layers were washed with a saturated NaCl solution, dried (Na2SO4) and concentrated under reduced pressure to give 3-chloro-4,4-dimethyl-2-pentenenitrile as a brown oil (13.2 g, 93%): 1H NMR (CDCl3) δ1.23 (s, 9H), 5.56 (s, 1H); GC-LRMS m/z (rel abundance) 143 (28%), 145 (11%). This material was used in the next step without further purification.
Name
Quantity
22.4 mL
Type
reactant
Reaction Step One
Name
Quantity
20.2 mL
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Quantity
16.7 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)Cl.C[N:7]([CH:9]=O)C.[CH3:11][C:12](=O)[C:13]([CH3:16])([CH3:15])[CH3:14].NO.[ClH:20]>>[Cl:20][C:12]([C:13]([CH3:16])([CH3:15])[CH3:14])=[CH:11][C:9]#[N:7] |f:3.4|

Inputs

Step One
Name
Quantity
22.4 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
20.2 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
12.5 mL
Type
reactant
Smiles
CC(C(C)(C)C)=O
Step Three
Name
Quantity
16.7 g
Type
reactant
Smiles
NO.Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
3-Chloro-4,4dimethyl-2-pentenenitrile was prepared
CUSTOM
Type
CUSTOM
Details
under 20° C
TEMPERATURE
Type
TEMPERATURE
Details
this mixture was heated to 55° C. for 2 h and 75° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated to 85° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temp. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The resulting yellow gel was separated between H2O (500 mL) and EtOAc (300 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (2×200 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with a saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC(=CC#N)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.2 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06344476B1

Procedure details

3-Chloro-4,4dimethyl-2-pentenenitrile was prepared following a literature procedure (Hatcher et al. J. Heterocycl. Chem. 1989, 26, 1575). POCl3 (22.4 mL), 0.24 mol, 2.4 equiv) was slowly added to a 0° C. solution of DMF (20.2 mL, 0.26 mol, 2.6 equiv) keeping the temp. under 20° C. The resulting pink solid was heated to 40° C., pinacolone (12.5 mL, 0.10 mol) was added to the resulting red solution, and this mixture was heated to 55° C. for 2 h and 75° C. for 2 h. NH2OH.HCl (16.7 g, 0.24 mol, 2.4 equiv) was added to the 75° C. mixture slowly (<100 mg portions; CAUTION gas evolution and foaming). The resulting solution was heated to 85° C. for 2 h, then allowed to cool to room temp. overnight. The resulting yellow gel was separated between H2O (500 mL) and EtOAc (300 mL). The aqueous layer was extracted with EtOAc (2×200 mL). The combined organic layers were washed with a saturated NaCl solution, dried (Na2SO4) and concentrated under reduced pressure to give 3-chloro-4,4-dimethyl-2-pentenenitrile as a brown oil (13.2 g, 93%): 1H NMR (CDCl3) δ1.23 (s, 9H), 5.56 (s, 1H); GC-LRMS m/z (rel abundance) 143 (28%), 145 (11%). This material was used in the next step without further purification.
Name
Quantity
22.4 mL
Type
reactant
Reaction Step One
Name
Quantity
20.2 mL
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Quantity
16.7 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)Cl.C[N:7]([CH:9]=O)C.[CH3:11][C:12](=O)[C:13]([CH3:16])([CH3:15])[CH3:14].NO.[ClH:20]>>[Cl:20][C:12]([C:13]([CH3:16])([CH3:15])[CH3:14])=[CH:11][C:9]#[N:7] |f:3.4|

Inputs

Step One
Name
Quantity
22.4 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
20.2 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
12.5 mL
Type
reactant
Smiles
CC(C(C)(C)C)=O
Step Three
Name
Quantity
16.7 g
Type
reactant
Smiles
NO.Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
3-Chloro-4,4dimethyl-2-pentenenitrile was prepared
CUSTOM
Type
CUSTOM
Details
under 20° C
TEMPERATURE
Type
TEMPERATURE
Details
this mixture was heated to 55° C. for 2 h and 75° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated to 85° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temp. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The resulting yellow gel was separated between H2O (500 mL) and EtOAc (300 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (2×200 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with a saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC(=CC#N)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.2 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.